4-(2-Chloro-4-methylphenoxy)butanoic acid

Description

Structural and Functional Overview

Molecular Architecture and Functional Groups

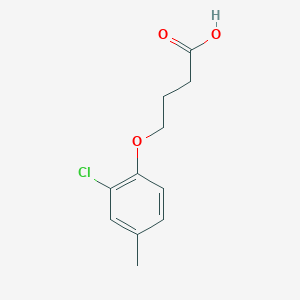

4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4) is a synthetic auxin herbicide characterized by its complex molecular structure. The compound comprises:

- Aromatic core : A 2-chloro-4-methylphenyl group, featuring a chlorine substituent at position 2 and a methyl group at position 4.

- Ether linkage : Connecting the aromatic ring to a four-carbon butanoic acid chain.

- Carboxylic acid moiety : Located at the terminal position of the butanoic acid chain, critical for its herbicidal activity.

The molecular formula is C₁₁H₁₃ClO₃ , with a molecular weight of 228.67 g/mol . Its structural analogs include 2,4-dichlorophenoxybutyric acid (2,4-DB), differing primarily in the substitution pattern of the aromatic ring.

Key Functional Groups and Their Roles

| Functional Group | Structural Role | Herbicidal Contribution |

|---|---|---|

| 2-Chloro substituent | Enhances electron-withdrawing effects | Increases stability and bioactivity |

| 4-Methyl group | Steric hindrance modulator | Affects receptor binding specificity |

| Phenoxy ether linkage | Facilitates membrane permeability | Enables systemic translocation in plants |

| Terminal carboxylic acid | Primary auxin mimicry site | Binds to auxin receptors (TIR1) |

The compound’s design leverages auxin-like properties to disrupt plant growth, a mechanism distinct from traditional herbicides.

Physical and Chemical Properties

The compound’s physicochemical properties dictate its environmental behavior and agricultural efficacy.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 98–100°C | |

| Boiling point | Decomposes ~620°C | |

| Solubility in water | 44 mg/L at 25°C | |

| LogP (octanol-water) | >2.37 (pH 5) | |

| Vapor pressure | Negligible |

These properties indicate low volatility and moderate solubility, influencing its soil persistence and leaching potential. The compound’s stability under normal conditions contrasts with its susceptibility to photolytic degradation, producing metabolites like 4-(4-hydroxy-o-tolyloxy)butyric acid.

Properties

IUPAC Name |

4-(2-chloro-4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides.

Metabolic Pathways

This compound is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action.

Biological Activity

4-(2-Chloro-4-methylphenoxy)butanoic acid, commonly referred to as MCPB (Methyl-4-chlorophenoxy) butyric acid, is a phenoxy herbicide that has garnered attention for its biological activity. This compound is primarily used in agricultural applications, particularly for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its potential effects on human health and the environment.

Chemical Structure and Properties

- Chemical Formula : C10H13ClO3

- Molecular Weight : 216.661 g/mol

- CAS Registry Number : 94-81-5

The structure of MCPB includes a butanoic acid moiety linked to a chlorinated phenoxy group, which plays a significant role in its biological interactions.

The biological activity of MCPB is largely attributed to its interaction with specific molecular targets within plant and animal systems. The chloro and methyl groups on the phenyl ring influence the compound's binding affinity to various enzymes or receptors, potentially modulating biochemical pathways associated with growth regulation and herbicidal action.

Key Mechanisms Identified:

Herbicidal Properties

MCPB is primarily recognized for its herbicidal activity, particularly against broadleaf weeds. Its effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Toxicological Studies

Research has indicated various toxicological effects associated with MCPB:

- Developmental Toxicity : Studies in rats and rabbits have shown that exposure to MCPB during pregnancy can lead to reduced skeletal ossification and cranio-facial malformations .

- Carcinogenicity Assessment : Current evaluations suggest that MCPB is not likely to be carcinogenic or mutagenic in humans based on available data .

Case Studies

- Developmental Studies : A study highlighted the effects of MCPB on pregnant rats, indicating increased risks of developmental abnormalities at certain exposure levels .

- Environmental Impact Studies : Research has shown that MCPB can be toxic to aquatic organisms, emphasizing the need for careful management in agricultural runoff scenarios .

Summary of Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Developmental Toxicity | Reduced skeletal ossification in offspring | |

| Carcinogenicity | Not likely carcinogenic | |

| Aquatic Toxicity | Toxic to aquatic organisms |

Reference Doses for Exposure

| System | Reference Dose (RfD) (mg/kg-day) | Basis |

|---|---|---|

| Reproductive | 0.01 | Male reproductive toxicity |

| Hepatic | 0.01 | Increased liver weights |

| Urinary | 0.01 | Other systemic effects |

Scientific Research Applications

Herbicidal Applications

MCPB is primarily employed as a herbicide in various agricultural practices. Its primary function is to control broadleaf weeds, particularly in pea crops before flowering.

Target Weeds

MCPB is effective against a range of annual and perennial broadleaf weeds, including:

- Canadian thistle

- Buttercup

- Mustard

- Purslane

- Ragweed

- Common lambsquarters

- Pigweed

- Smartweed

- Sowthistle

- Morning glory

This herbicide is registered for use in the United States and is particularly noted for its post-emergence application on pea crops .

Environmental Impact and Safety

MCPB has been evaluated for its environmental impact and safety concerns. It exhibits low to moderate acute toxicity, with renal and hepatic effects being the primary hazards associated with exposure .

Toxicity Profile

The following table summarizes the toxicity profile of MCPB:

| Parameter | Value |

|---|---|

| Acute Toxicity | Low to moderate |

| Main Hazard Concerns | Kidney and liver effects |

| Treatment for Exposure | GI decontamination; IV fluids |

Case Studies

Several studies have documented the efficacy and safety of MCPB in agricultural practices.

Efficacy in Weed Control

A study published in 2018 evaluated the effectiveness of MCPB against various weed species in pea crops. Results indicated that MCPB significantly reduced weed biomass compared to untreated controls, demonstrating its effectiveness as a post-emergence herbicide .

Comparative Analysis with Other Herbicides

In a comparative study involving MCPB and other auxinic herbicides like 2,4-D, MCPB showed comparable efficacy but with a more favorable safety profile regarding non-target species . The following table illustrates the relative effectiveness of different herbicides:

| Herbicide | Efficacy (%) | Safety Rating |

|---|---|---|

| MCPB | 85 | Moderate |

| 2,4-D | 90 | Low |

| 2,4-DB | 88 | Moderate |

Regulatory Status

MCPB is registered for use in various countries, including the United States, where it has undergone rigorous evaluation by regulatory bodies such as the Environmental Protection Agency (EPA). Its use is subject to specific guidelines to mitigate environmental impact while ensuring agricultural productivity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenoxybutanoic Acid Derivatives

Key Observations:

Positional Isomerism: MCPB (4-Cl, 2-CH₃) and 4-(2-Cl-4-CH₃)butanoic acid are positional isomers. While both are herbicides, differences in substituent positions may alter binding to plant auxin receptors, affecting selectivity and resistance profiles .

Dichloro derivatives (e.g., 4-(2,4-Dichlorophenoxy)butanoic acid) exhibit higher herbicidal efficacy due to stronger electron-withdrawing effects, which stabilize the molecule in plant tissues .

Conformational Effects: The carboxyl group torsion angle in this compound (174.73°) is closer to planarity than in 4-(4-chlorophenoxy)butanoic acid (161.6°), influencing molecular conformation and interaction with target enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility Trends: Methoxy groups (e.g., in 4-(2,5-dimethoxyphenyl)butanoic acid) reduce water solubility, whereas chloro substituents balance lipophilicity and solubility for optimal herbicidal transport .

Research Findings and Implications

- Environmental Impact: Phenoxybutanoic acids with multiple halogen substitutions (e.g., dichloro derivatives) are frequently detected in surface water, raising concerns about bioaccumulation .

- Synthetic Accessibility : Brominated analogs require specialized synthesis routes, increasing production costs compared to chloro derivatives .

- Structure-Activity Relationships (SAR): The 2-Cl-4-CH₃ configuration in this compound optimizes herbicidal activity while minimizing non-target toxicity, making it a preferred choice in integrated weed management systems .

Preparation Methods

Preparation of 4-Chloro-2-methylphenol

- Chlorination Reaction: 2-methylphenol is chlorinated using sulfuryl chloride (SO2Cl2) at 30–40°C, yielding a mixture predominantly containing 4-chloro-2-methylphenol (~93% w/w) and minor amounts of 6-chloro isomers (~6% w/w).

- Purification: The crude chlorinated mixture is distilled to achieve a purity of 97–98% w/w for 4-chloro-2-methylphenol.

- By-product Handling: Sulfur dioxide generated during chlorination is recycled by reaction with chlorine to regenerate sulfuryl chloride, improving process sustainability.

Synthesis of 4-(2-Chloro-4-methylphenoxy)butanoic Acid

- Condensation Reaction: The purified 4-chloro-2-methylphenol is reacted with chloroalkanoic acid or lactones (e.g., γ-butyrolactone for butanoic acid derivatives) in a strongly alkaline medium (e.g., NaOH) at reflux temperature. This nucleophilic substitution forms the ether linkage between the phenol and the butanoic acid chain.

- Extraction and Acidification: The reaction mixture is extracted with organic solvents at neutral pH to remove unreacted phenol. The aqueous phase is then acidified with mineral acids (HCl or H2SO4), precipitating the phenoxyalkanoic acid product.

- Product Isolation: The acid can be used directly in herbicidal formulations or crystallized into granules or flakes for storage and transport.

An alternative or complementary step involves chlorination of the phenoxyalkanoic acid intermediate to improve yield and selectivity:

- Catalysts: Catalysts containing dialkyl-substituted amino groups combined with electronegative groups such as carbonyl or thiocarbonyl enhance selective chlorination at the 4-position, minimizing by-products chlorinated at the 6-position or dichlorinated species.

- Catalyst Examples: Effective catalysts include amides of aminosubstituted alkanoic acids, such as N,N-diethylaminoacetic acid amide and related compounds.

- Catalyst Loading: Optimal catalyst amounts range from 0.2% to 5% w/w relative to the phenoxyalkanoic acid, with 0.5–1% w/w typically sufficient for high selectivity and yield.

- Chlorinating Agents: Sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in aqueous or organic solvents are commonly used chlorinating agents compatible with water and the reaction medium.

- Reaction Conditions: Chlorination is conducted at moderate temperatures (40–150°C) to balance reaction rate and selectivity.

- The overall yield of 4-chloro-2-methylphenoxyalkanoic acids based on 2-methylphenol is approximately 88%, with losses mainly due to undesired chlorination at other positions and distillation inefficiencies.

- The use of specific catalysts during chlorination significantly improves the ratio of desired 4-chlorinated product to 6-chlorinated by-products, achieving ratios of at least 15:1, preferably 25:1 or higher.

- Reported yields for chlorination steps reach up to 95% with purities around 93–96% under optimized conditions.

| Step | Reagents/Conditions | Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (4-chloro:6-chloro) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 2-methylphenol | Sulfuryl chloride (SO2Cl2) | None (direct chlorination) | 30–40 | ~88 | ~15:1 | Distillation required for purity |

| Condensation with butanoic acid derivative | 4-chloro-2-methylphenol + chloroalkanoic acid, NaOH | N/A | Reflux (~100) | High | N/A | Alkaline medium, followed by acidification |

| Catalytic chlorination of phenoxyalkanoic acid | SO2Cl2 or Cl2, aqueous/organic solvent | Amino-substituted amide catalysts | 40–150 | Up to 95 | ≥25:1 | Catalyst loading 0.5–1% w/w |

- The development of selective catalysts for the chlorination step represents a major advancement, improving yield and environmental compatibility by reducing by-product formation and enabling simpler equipment use.

- Recycling of sulfur dioxide by-products enhances process sustainability.

- The condensation step is a classical nucleophilic substitution but requires careful pH and temperature control to maximize product formation.

- Alternative chlorination methods using NaOCl under controlled pH conditions have been explored but generally provide lower yields and selectivity compared to sulfuryl chloride or chlorine gas methods.

The preparation of this compound is efficiently achieved through selective chlorination of 2-methylphenol followed by condensation with butanoic acid derivatives under alkaline conditions. Catalytic chlorination of phenoxyalkanoic acid intermediates using specifically designed amide catalysts significantly enhances yield and selectivity, making the process industrially viable and environmentally considerate. The methods described are supported by extensive patent literature and represent the state-of-the-art in phenoxyalkanoic acid herbicide synthesis.

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of 4-(2-chloro-4-methylphenoxy)butanoic acid in plant systems, and how can researchers validate it experimentally?

- Answer: The compound is structurally analogous to phenoxy herbicides like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), which act as synthetic auxins, disrupting plant growth by mimicking indole-3-acetic acid (IAA). To validate this mechanism:

- Conduct dose-response assays on model plants (e.g., Arabidopsis) to observe morphological changes (e.g., leaf epinasty, stem curvature).

- Compare gene expression profiles (e.g., auxin-responsive genes like SAUR or GH3) using RT-qPCR after treatment.

- Use radiolabeled compounds to track uptake and translocation patterns in plant tissues .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Engineering controls: Use fume hoods to minimize inhalation exposure.

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediately shower if skin contact occurs; use ethanol or alkaline solutions for equipment cleanup.

- Storage: Store in airtight containers away from oxidizers. Avoid food/drink in labs .

Q. How can researchers synthesize this compound, and what analytical methods confirm purity?

- Answer:

- Synthesis: React 2-chloro-4-methylphenol with γ-butyrolactone under acidic conditions (H₂SO₄ catalyst) to form the phenoxybutanoic ester, followed by hydrolysis to the acid.

- Purity analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm).

- NMR: Confirm absence of ester peaks (δ 1.5–2.5 ppm for methylene groups).

- Melting point: Compare to literature values (if available) .

Advanced Research Questions

Q. How do structural conformations of this compound influence its herbicidal activity?

- Answer:

- Key structural features: The torsion angle between the carboxyl group and phenoxy ring (HO–C(O)–CH₂–CH₂) affects binding to auxin receptors. A planar conformation (torsion angle ~170°) enhances receptor affinity.

- Experimental validation:

- Perform X-ray crystallography or DFT calculations to determine preferred conformations.

- Compare bioactivity of synthetic analogs with varied substituents (e.g., chloro vs. methoxy groups) .

Q. What strategies resolve contradictions in reported herbicidal efficacy across studies?

- Answer: Discrepancies may arise from differences in:

- Application methods: Test foliar vs. soil application under controlled environmental conditions.

- Plant species: Use standardized species (e.g., Lemna minor) for cross-study comparisons.

- Formulation additives: Evaluate synergies with surfactants or adjuvants (e.g., nonionic emulsifiers) that enhance bioavailability .

Q. How can researchers investigate the compound’s interactions with non-plant biological targets (e.g., enzymes or receptors)?

- Answer:

- Biochemical assays: Screen against human/mammalian enzymes (e.g., cyclooxygenase) using fluorescence-based activity assays.

- Molecular docking: Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., PDB entry 3U8, a related ligand structure) .

- In vitro toxicity: Test cytotoxicity in mammalian cell lines (e.g., HEK293) to assess off-target effects.

Q. What advanced techniques characterize degradation byproducts of this compound in environmental matrices?

- Answer:

- LC-HRMS: Identify transformation products (e.g., quinones via oxidation) using high-resolution mass spectrometry.

- Isotope labeling: Track degradation pathways in soil microcosms with ¹⁴C-labeled compounds.

- Ecotoxicity assays: Evaluate impacts on non-target organisms (e.g., Daphnia magna) for risk assessment .

Methodological Considerations

- Data Reproducibility: Standardize solvent systems (e.g., acetone-water mixtures) for bioassays to minimize variability .

- Structural Analog Design: Use QSAR models to predict substituent effects on bioactivity, prioritizing chloro and methyl groups for synthetic exploration .

- Safety Compliance: Regularly monitor airborne concentrations with gas chromatography to ensure exposure levels remain below OSHA thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.